

Application Note: Spectrophotometric Quantification of Disperse Blue 91

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Compound of Interest

Compound Name: Disperse blue 91

Cat. No.: B1173503

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Abstract

This application note provides a detailed protocol for the quantification of **Disperse Blue 91**, a synthetic anthraquinone dye, using UV-Visible spectrophotometry. This method is simple, rapid, and cost-effective, making it suitable for various research and quality control applications. The protocol outlines the preparation of standard solutions, determination of the wavelength of maximum absorbance (λ_{max}), and the generation of a calibration curve for accurate quantification.

Introduction

Disperse Blue 91 (CAS No. 12222-89-8) is a disperse dye used in the textile industry for dyeing synthetic fibers such as polyester.^[1] Its chemical formula is $\text{C}_{20}\text{H}_{21}\text{NO}_5$, with a molecular weight of 355.38 g/mol. Accurate quantification of this dye is essential for quality control in manufacturing, monitoring environmental samples, and in research settings studying dye properties and applications. UV-Visible spectrophotometry offers a straightforward analytical approach for this purpose, based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Principle of the Method

The quantification of **Disperse Blue 91** is achieved by measuring the absorbance of its solutions at the wavelength of maximum absorbance (λ_{max}). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of **Disperse Blue 91**

Property	Value	Reference
CAS Number	12222-89-8	
Molecular Formula	C ₂₀ H ₂₁ NO ₅	
Molecular Weight	355.38 g/mol	
Chemical Class	Anthraquinone Dye	[1]
Typical Application	Textile Dyeing	[1]

Table 2: Example Calibration Data for **Disperse Blue 91** in Acetone

Standard	Concentration (mg/L)	Absorbance at λ_{max}
Blank	0	0.000
1	2	(experimental data)
2	4	(experimental data)
3	6	(experimental data)
4	8	(experimental data)
5	10	(experimental data)
Unknown Sample	?	(experimental data)

Note: The λ_{max} for **Disperse Blue 91** should be experimentally determined as described in the protocol below. The absorbance values are to be filled in with experimental results.

Experimental Protocols

Materials and Equipment

- **Disperse Blue 91** standard
- Acetone (analytical grade)
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- UV-Visible Spectrophotometer
- Cuvettes (quartz or glass, 1 cm path length)
- Analytical balance

Protocol 1: Preparation of Standard Solutions

- Preparation of Stock Solution (100 mg/L):
 1. Accurately weigh 10.0 mg of **Disperse Blue 91** standard using an analytical balance.
 2. Transfer the weighed dye into a 100 mL volumetric flask.
 3. Add approximately 70 mL of acetone and sonicate or swirl until the dye is completely dissolved.
 4. Bring the solution to the mark with acetone and mix thoroughly.
- Preparation of Working Standard Solutions:
 1. Prepare a series of working standard solutions by diluting the stock solution with acetone in 10 mL volumetric flasks, as described in Table 3.

Table 3: Preparation of Working Standard Solutions

Desired Concentration (mg/L)	Volume of Stock Solution (100 mg/L) to be Diluted to 10 mL
2	0.2 mL
4	0.4 mL
6	0.6 mL
8	0.8 mL
10	1.0 mL

Protocol 2: Determination of Wavelength of Maximum Absorbance (λ_{max})

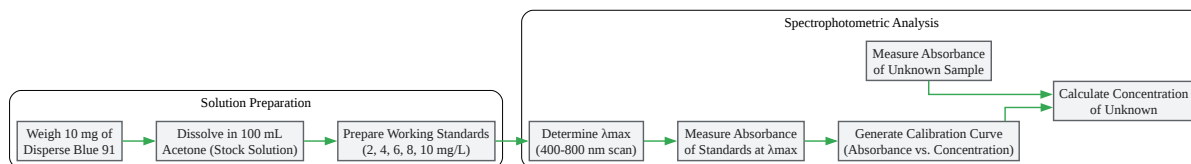
- Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the spectrophotometer to scan a wavelength range of 400-800 nm.
- Use acetone as a blank to zero the instrument.
- Measure the absorbance spectrum of a mid-range standard solution (e.g., 6 mg/L).
- Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} for **Disperse Blue 91** in acetone.

Protocol 3: Generation of Calibration Curve and Quantification of Unknown Sample

- Set the spectrophotometer to the predetermined λ_{max} .
- Zero the instrument using acetone as a blank.
- Measure the absorbance of each of the prepared working standard solutions (2, 4, 6, 8, and 10 mg/L).

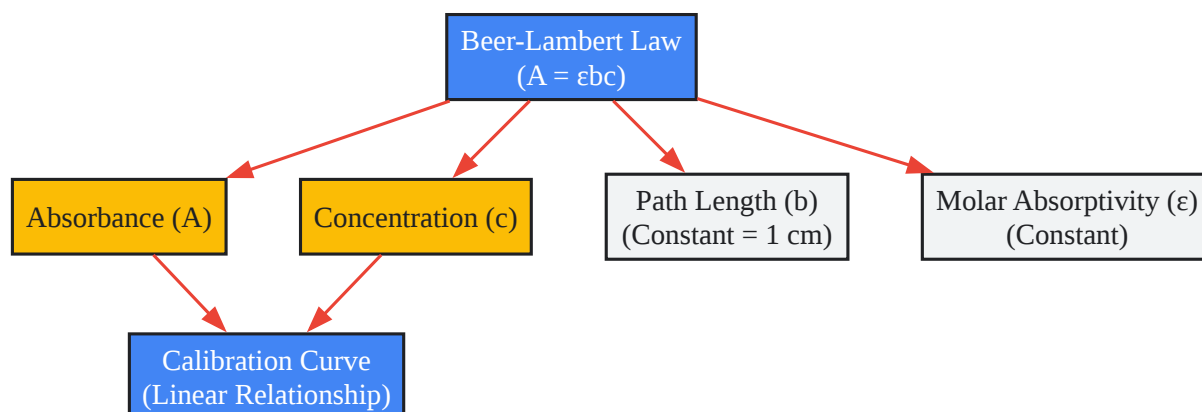
- Record the absorbance values in a table (similar to Table 2).
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value close to 1.0 indicates a good linear fit.
- Measure the absorbance of the unknown **Disperse Blue 91** sample (diluted if necessary to fall within the calibration range).
- Calculate the concentration of the unknown sample using the equation of the calibration curve: $\text{Concentration} = (\text{Absorbance} - c) / m$ where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

Mandatory Visualization



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Caption: Experimental workflow for the spectrophotometric quantification of **Disperse Blue 91**.



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Caption: Logical relationship based on the Beer-Lambert law for spectrophotometric analysis.

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References

- 1. Buy Disperse blue 91 | 12222-89-8 [smolecule.com]
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